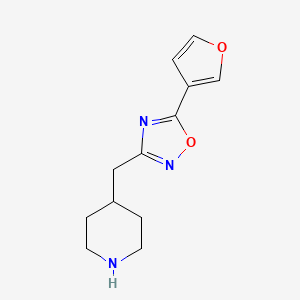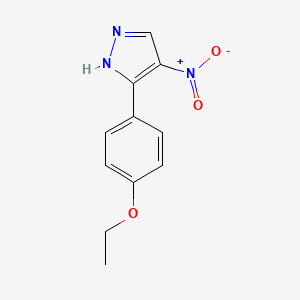
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C14H14O3. It is a furan derivative, characterized by the presence of a furan ring substituted with a 2,3-dimethylphenoxy methyl group and an aldehyde group at the 2-position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene and Amadis provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring
Wissenschaftliche Forschungsanwendungen
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Wirkmechanismus
The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A furan derivative with a nitrophenyl group, used in various chemical syntheses.
Uniqueness
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a 2,3-dimethylphenoxy methyl group and an aldehyde group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C14H14O3 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
5-[(2,3-dimethylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-4-3-5-14(11(10)2)16-9-13-7-6-12(8-15)17-13/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
WAGLHXVGMZVDND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(O2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-Bromophenyl)-5-((2-methylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11788921.png)








